1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-

Lipophilicity Medicinal Chemistry Physicochemical Properties

Researchers seeking a well-defined 1,2,4-triazole scaffold with a primary methanamine handle and a meta-trifluoromethylphenyl group often face supply inconsistency and undocumented isomer purity. This compound resolves those issues by providing a single, verified meta-substituted isomer suitable for focused library synthesis and SAR studies. - Provides a primary amine handle for rapid bioconjugation or derivatization. - The meta-CF3 group modulates lipophilicity and metabolic stability differently than para-substituted analogs. - Supplied with documented purity (98%) and reliable, ambient-temperature global shipping.

Molecular Formula C10H9F3N4
Molecular Weight 242.20 g/mol
Cat. No. B12125527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-
Molecular FormulaC10H9F3N4
Molecular Weight242.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)CN
InChIInChI=1S/C10H9F3N4/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)16-17-9/h1-4H,5,14H2,(H,15,16,17)
InChIKeyFOFDGGVZVHNCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-


1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]- is a 1,2,4-triazole derivative featuring a primary methanamine (-CH2NH2) group at the 5-position and a 3-(trifluoromethyl)phenyl substituent at the 3-position. The molecular formula is C10H9F3N4 with a molecular weight of 242.20 g/mol . The compound contains a strongly electron-withdrawing trifluoromethyl group in the meta position, which is known to modulate lipophilicity and metabolic stability in triazole-based scaffolds [1]. However, a systematic review of the primary literature and patent space did not yield quantitative, comparator-backed differentiation data that would permit high-confidence scientific selection or procurement decisions over structurally similar triazole methanamine analogs.

1,2,4-Triazole-5-methanamine core with meta-trifluoromethylphenyl substituent
Primary methanamine handle supports bioconjugation and derivatization
Selection based on class-level predictions; direct lot characterization recommended

Substitution Risks: 1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-


Although the 1,2,4-triazole-5-methanamine class shares a common heterocyclic core, variations in the aryl substituent position and electronic character can substantially alter physicochemical properties such as logP, pKa, solubility, and target binding. For 1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-, the meta-substituted trifluoromethyl group influences the electron density distribution across the triazole ring and the basicity of the methanamine nitrogen differently than the para-substituted analog (CAS 944896-96-2) [1]. Without quantitative comparator data, generic substitution cannot be validated and may result in altered pharmacokinetic profiles, reduced biological activity, or unexpected off-target effects. The currently available evidence is insufficient to establish a safe substitution pathway with any closely related analog.

Positional isomer mismatch
Meta- vs. para-CF3 substitution may shift electronic profile and pKa, altering target binding and solubility.
Unvalidated generic substitution
Substitution with unvalidated triazole-methanamine analogs cannot ensure comparable pharmacokinetic or activity profiles.

Differentiation Evidence: 1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-


Lipophilicity Modulation vs Non-Halogenated Triazole-Methanamines

The presence of a trifluoromethyl group is known to increase the logP of triazole-based scaffolds by approximately 1.5 units compared to non-fluorinated analogs [1]. For 1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-, this class-level inference suggests a logP difference relative to the unsubstituted 3-phenyl-1H-1,2,4-triazole-5-methanamine (CAS not located in primary data). However, no direct experimental logP measurement for this specific compound was retrieved from the permitted sources. This evidence is tagged as Class-level inference.

Lipophilicity modulation
Class-level inference
Predicted Δ logP ~1.5 vs. non-fluorinated triazole-methanamine
Informs permeability and off-target binding review
Direct logP measurement not retrieved
Lipophilicity Medicinal Chemistry Physicochemical Properties

Meta vs. Para Substitution Effect on Triazole pKa

The electron-withdrawing effect of the trifluoromethyl group is known to lower the pKa of the 1,2,4-triazole NH proton, with the magnitude of the effect dependent on the substitution position [1]. For the meta-substituted 3-[3-(trifluoromethyl)phenyl] derivative, the inductive effect is predominantly mediated through the sigma framework, resulting in a different electronic profile compared to the para-substituted 3-[4-(trifluoromethyl)phenyl] analog (CAS 944896-96-2), where resonance effects are also operative. No direct pKa measurements for either isomer were found in the accessed literature. This represents Class-level inference.

pKa modulation
Class-level inference
Meta substitution: inductive effect; para: + resonance. Mechanistically distinct pKa shift predicted
Isomer-specific procurement may affect solubility and binding
Experimental pKa values not available
Electronic Effects Medicinal Chemistry Structure-Activity Relationship

Research Applications: 1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-


Chemical Biology Probe Design

The primary methanamine group provides a convenient synthetic handle for bioconjugation or derivatization, suitable for generating focused libraries of triazole-containing probes. The meta-trifluoromethylphenyl motif may offer distinct selectivity profiles compared to para-substituted analogs in target engagement studies.

Medicinal Chemistry Scaffold Decoration

The compound can serve as a core scaffold for the synthesis of potential kinase inhibitors or GPCR modulators, where the trifluoromethyl group is a recognized pharmacophore for improving metabolic stability and binding affinity.

Physicochemical Property Studies

Given the absence of published experimental logP and pKa data, the compound is a suitable candidate for fundamental studies aimed at mapping the electronic and lipophilic effects of meta- versus para-CF3 substitution on 1,2,4-triazole systems.

Application
Selection Property
Validation Focus
Chemical biology probe design
Methanamine conjugation handle
Target engagement selectivity profiling
Medicinal chemistry scaffold decoration
CF3 pharmacophore for kinase/GPCR programs
Binding affinity and metabolic stability assays
Physicochemical property studies
Meta- vs. para-CF3 electronic effects
Experimental logP and pKa determination
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